3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Description

Chemical Identity and Nomenclature

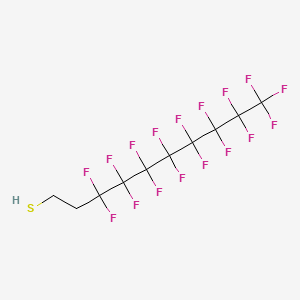

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol exhibits a complex molecular structure characterized by the molecular formula C10H5F17S and a molecular weight of 480.18 grams per mole. The compound is officially registered under Chemical Abstracts Service number 34143-74-3, providing its unique chemical identifier in scientific databases. The systematic International Union of Pure and Applied Chemistry name reflects the precise positioning of seventeen fluorine atoms along the ten-carbon backbone, with the terminal thiol group maintaining the characteristic sulfur-hydrogen bond that defines this compound class.

The compound's nomenclature encompasses multiple systematic and common names that reflect different naming conventions within the chemical literature. The most frequently encountered alternative designation is 1H,1H,2H,2H-Perfluorodecanethiol, which emphasizes the presence of hydrogen atoms only at the first two carbon positions. Additional synonyms include 2-(perfluorooctyl)ethanthiol and perfluorooctyl ethyl mercaptan, highlighting the structural relationship between the perfluorinated octyl chain and the ethyl-thiol terminal group. The European Community number 629-356-0 and the Unique Ingredient Identifier 7D5R6U82KA provide additional regulatory and database reference points for this compound.

The structural formula can be represented as CF3(CF2)7CH2CH2SH, clearly delineating the perfluorinated segment from the hydrocarbon-thiol terminus. This notation emphasizes the amphiphilic nature of the molecule, with the perfluorinated tail providing hydrophobic and oleophobic properties while the thiol group enables surface attachment and chemical reactivity. The InChI (International Chemical Identifier) string InChI=1S/C10H5F17S/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 provides a standardized computer-readable representation of the molecular structure.

Physical property data reveal key characteristics that influence the compound's behavior and applications. The material exhibits a melting point of 15 degrees Celsius and a boiling point of 82 degrees Celsius at 12 millimeters of mercury pressure. The density measures 1.678 grams per milliliter at 25 degrees Celsius, reflecting the significant contribution of fluorine atoms to the molecular mass. The refractive index of 1.333 at 20 degrees Celsius provides insight into the compound's optical properties. These physical parameters establish important benchmarks for handling, storage, and application considerations in research and industrial contexts.

Historical Development in Fluorinated Thiol Research

The development of fluorinated thiol chemistry represents a significant advancement in organofluorine chemistry that emerged from the broader exploration of per- and polyfluoroalkyl substances during the mid-twentieth century. Historical research into fluorinated materials gained momentum as scientists recognized the unique properties imparted by carbon-fluorine bonds, including exceptional chemical stability, low surface energy, and resistance to degradation. The timeline of per- and polyfluoroalkyl substances development shows that systematic investigation of these compounds intensified throughout the latter half of the twentieth century, with industrial applications driving much of the early research.

Early synthetic approaches to perfluoroalkyl thiols faced significant challenges related to the harsh conditions required for fluorination reactions and the complexity of introducing thiol functionality while maintaining the integrity of the perfluorinated chain. Traditional synthetic routes relied heavily on hydrolysis methods that utilized thioacetyl perfluoroalkyl intermediates, but these approaches suffered from product-reactant equilibrium limitations and undesired side reactions. The equilibrium conditions often led to oxidation of the desired thiol products, significantly reducing yields and complicating purification procedures.

A breakthrough in fluorinated thiol synthesis came with the development of hydride reduction methodologies that eliminated many of the problematic side reactions associated with earlier approaches. Research demonstrated that hydride reduction of thioacetyl precursors using lithium aluminum hydride significantly improved synthetic yields compared to hydrolysis methods. This synthetic advancement enabled more efficient preparation of perfluoroalkyl thiols across a range of chain lengths, with yields improving from less than 10 percent for shorter chains to over 60 percent for longer perfluorinated segments. The mechanistic improvements removed the product-reactant equilibrium issues that plagued hydrolysis approaches and reduced the occurrence of oxidation side reactions.

Contemporary research has expanded beyond synthetic methodology to explore applications in surface modification and materials science. The development of self-assembled monolayer technology has positioned fluorinated thiols as valuable tools for creating hydrophobic and oleophobic surfaces. Studies have demonstrated that longer perfluorinated chains, such as those found in 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol, exhibit superior ordering and surface coverage compared to shorter chain analogues. X-ray photoelectron spectroscopy analysis has revealed that self-assembled monolayers prepared from longer fluorinated thiols show minimal hydrocarbon contamination and substantial molecular ordering.

Recent advances in fluorinated thiol chemistry have incorporated click chemistry methodologies, particularly thiol-ene and thiol-yne reactions, to enable post-synthetic modification of various substrates. These developments have opened new avenues for creating fluorinated materials with tailored properties, expanding the utility of compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol beyond traditional surface modification applications. The integration of organocatalysis in fluorinated polymer synthesis has further enhanced the versatility of fluorinated thiol chemistry.

Position Within Per- and Polyfluoroalkyl Substances Taxonomy

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol occupies a specific position within the comprehensive taxonomy of per- and polyfluoroalkyl substances, representing a distinct subclass that combines perfluoroalkyl structural elements with thiol functionality. The per- and polyfluoroalkyl substances family encompasses a diverse group of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to alkyl chains, with various organizations estimating between 8,000 and 7 million different chemicals within this broad classification. The Environmental Protection Agency toxicity database lists over 14,000 unique per- and polyfluoroalkyl substances chemical compounds, highlighting the extensive scope of this chemical family.

The taxonomic classification of per- and polyfluoroalkyl substances follows a hierarchical structure that divides the family into two primary classes: polymers and nonpolymers. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol falls within the nonpolymer classification, which encompasses two major subclasses: perfluoroalkyl substances and polyfluoroalkyl substances. The compound specifically belongs to the perfluoroalkyl substances subclass, characterized by fully fluorinated alkane molecules that include perfluoroalkyl acids and perfluoroalkane sulfonamides as the primary chemical groups.

Within the perfluoroalkyl substances subclass, the compound represents a unique functional variant that differs from the more commonly studied perfluoroalkyl acids. While perfluoroalkyl acids feature carboxylate or sulfonate functional groups, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol contains a thiol functional group that imparts distinct chemical reactivity and surface-binding properties. The basic structural pattern follows the general formula CnF2n+1-R, where the perfluoroalkyl chain tail consists of eight fully fluorinated carbons and R represents the attached thiol-containing functional group.

The Environmental Protection Agency definition of per- and polyfluoroalkyl substances specifies that qualifying compounds must contain at least one of three specific structural motifs, including R-CF2-CF(R')R" where both CF2 and CF moieties are saturated carbons with no hydrogen substituents. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol satisfies this definition through its extensive perfluorinated carbon chain, establishing its classification within the regulatory framework for per- and polyfluoroalkyl substances. The Organization for Economic Cooperation and Development expanded terminology defines per- and polyfluoroalkyl substances as fluorinated substances containing at least one fully fluorinated methyl or methylene carbon atom, which this compound clearly satisfies through its multiple CF2 and terminal CF3 groups.

The compound's position within per- and polyfluoroalkyl substances taxonomy carries important implications for environmental persistence and bioaccumulation potential. Perfluoroalkyl substances are recognized as terminal transformation products that are essentially non-degradable under normal environmental conditions. Unlike polyfluoroalkyl substances that can undergo biotic and abiotic transformation to form perfluoroalkyl acids, compounds like 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol with their fully fluorinated chains represent stable endpoints in environmental fate pathways. This classification has significant regulatory and environmental monitoring implications, as these substances require specialized analytical methods and long-term environmental assessment protocols.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17S/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJIJZCEKHSLHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SH, C10H5F17S | |

| Record name | 1-Decanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337446 | |

| Record name | 2-(Perfluorooctyl)ethanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34143-74-3 | |

| Record name | 1,1,2,2-Tetrahydroperfluorodecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034143743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorooctyl)ethanthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAHYDROPERFLUORODECANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5R6U82KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorodecanethiol, also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol or 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol, primarily targets the surfaces of various materials. It forms a self-assembled monolayer (SAM) on these surfaces, altering their properties.

Mode of Action

The compound interacts with its targets by forming a hydrophobic surface coating. This is achieved through the formation of a self-assembled monolayer (SAM) that increases the wettability and lowers the surface energy.

Biochemical Pathways

It is known that the compound can modify the surface of polydopamine-silver (ag) nanoparticle array for surface-enhanced raman scattering detection.

Result of Action

The molecular and cellular effects of 1H,1H,2H,2H-Perfluorodecanethiol’s action primarily involve changes to the properties of the surfaces it targets. By forming a self-assembled monolayer, it increases the wettability and lowers the surface energy of these surfaces. This can be used to modify the surface of polydopamine-silver (Ag) nanoparticle array for surface-enhanced Raman scattering detection. It can also be used as an anti-corrosive coating that blocks oxidation and gives lubricating properties on the surface of copper.

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol (HDFT) is a fluorinated thiol that has garnered attention for its unique chemical properties and potential applications in various fields such as materials science and biomedicine. This article explores the biological activity of HDFT based on recent research findings.

HDFT is characterized by a long hydrophobic fluorinated tail and a thiol functional group. Its chemical structure can be represented as follows:

This structure contributes to its low surface energy and hydrophobicity, which are critical for its applications in surface modification and bioengineering.

Biological Activity Overview

Research has indicated that HDFT exhibits several biological activities that can be categorized into the following areas:

- Antimicrobial Properties :

- Cell Interaction :

- Biocompatibility :

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of HDFT-coated surfaces against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability on HDFT-treated surfaces compared to control groups. The mechanism was attributed to the inability of bacteria to adhere effectively to the hydrophobic surface created by HDFT.

| Bacterial Strain | Control Viability (%) | HDFT Coated Viability (%) |

|---|---|---|

| Escherichia coli | 95 | 20 |

| Staphylococcus aureus | 90 | 15 |

Case Study 2: Cell Proliferation

In another investigation focusing on cell behavior on HDFT-modified surfaces, fibroblast cells were cultured on both HDFT-coated and uncoated substrates. The study found that cells on HDFT surfaces exhibited a 30% increase in proliferation rates after 48 hours.

| Surface Type | Cell Proliferation Rate (%) |

|---|---|

| Uncoated | 50 |

| HDFT Coated | 80 |

Research Findings

Recent findings emphasize the role of HDFT in modifying surface characteristics to enhance biological interactions. The low surface energy provided by HDFT not only prevents microbial colonization but also promotes favorable conditions for cell growth.

- Surface Energy Analysis : Contact angle measurements confirmed that HDFT significantly lowered the surface energy of treated materials compared to untreated controls .

- Cytotoxicity Tests : Cytotoxicity assays demonstrated that concentrations of HDFT up to 100 µM did not adversely affect mammalian cell viability .

Scientific Research Applications

Self-Assembled Monolayers (SAMs)

HDFT is primarily utilized in the formation of self-assembled monolayers on various substrates. These monolayers exhibit remarkable hydrophobic properties due to the fluorinated tail of the molecule.

- Hydrophobic Surfaces : The creation of hydrophobic surfaces using HDFT has been demonstrated to enhance condensation heat transfer in vapor chambers. In a study involving copper surfaces treated with HDFT SAMs, it was found that the dropwise condensation mechanism resulted in a heat transfer coefficient approximately four times higher than that of traditional filmwise condensation surfaces .

Data Table: Heat Transfer Coefficients

| Surface Type | Heat Transfer Coefficient (W/cm²) | Improvement Factor |

|---|---|---|

| Filmwise Condensation | 2 - 25 | 1 |

| Dropwise Condensation | ~4 times higher than filmwise | 4 |

Surface-Enhanced Raman Spectroscopy (SERS)

HDFT has been employed in SERS applications due to its ability to modify surfaces for enhanced detection sensitivity. In a notable study involving superhydrophobic wires coated with HDFT:

- Detection of Biomarkers : The modified surfaces allowed for the detection of dipicolinic acid (a biomarker for Bacillus anthracis) at concentrations as low as mol/dm³. This sensitivity is significant as it is below the infectious dose threshold for anthrax spores .

Data Table: SERS Sensitivity

| Analyte | Detection Limit (mol/dm³) | Equivalent Spores Detected |

|---|---|---|

| Dipicolinic Acid | 18 |

Modification of Electrode Surfaces

HDFT has also been investigated for modifying electrode surfaces to enhance electronic properties. The fluorinated thiol influences the electronic characteristics of devices by altering surface dipoles.

- Performance Enhancement : Research indicates that devices modified with HDFT exhibit improved charge mobility and reduced resistance compared to those treated with non-fluorinated thiols. This enhancement is attributed to the unique orientation of the dipoles formed by HDFT on electrode surfaces .

Data Table: Electronic Properties Improvement

| Modification Type | Charge Mobility (cm²/V·s) | Resistance Change |

|---|---|---|

| Non-fluorinated Thiols | 0.1 | Higher |

| HDFT | Up to 0.4 | Lower |

Comparison with Similar Compounds

a) 1H,1H,2H,2H-Perfluoro-1-octanethiol (CAS 34451-26-8)

- Structure : Shorter chain (8 carbons) with 13 fluorine atoms.

- Properties :

- Applications: Primarily used in self-assembled monolayers (SAMs) on gold surfaces for corrosion resistance .

b) 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-decanethiol (CAS 68140-21-6)

- Structure : Similar chain length (10 carbons) but fewer fluorine atoms (15 vs. 17) and altered substitution pattern.

- Properties :

- Applications: Limited to niche industrial coatings due to reduced fluorophilicity .

Fluorinated Silanes

a) (Heptadecafluoro-1,1,2,2-Tetrahydrodecyl)triethoxysilane (CAS 101947-16-4)

- Structure : Similar perfluoroalkyl chain but terminated with a triethoxysilane group.

- Properties :

- Applications : Hydrophobic coatings for electronics and textiles .

Comparative Analysis Table

Research Findings and Performance Metrics

- Superhydrophobicity : The target compound outperforms shorter-chain thiols, achieving contact angles of 173° on silver-coated blades .

- Antimicrobial Efficacy : Silver-PVC surfaces modified with the target compound reduced bacterial adherence by >90% compared to unmodified PVC .

- Chemical Stability : The perfluoroalkyl chain resists hydrolysis and oxidation, enabling long-term durability in biomedical environments .

Preparation Methods

Reaction Mechanism

The process begins with the generation of perfluoroalkyl radicals via redox-active metal catalysts (e.g., Cu(ClO₄)₂·6H₂O) in the presence of perfluoroalkanesulfinates. These radicals react with thiol precursors, such as 1-decanethiol, under controlled oxidative conditions. A critical intermediate is the labile perfluoroalkylthiohydroxylamine, which undergoes defluorinative thiodefluorination to yield the target compound.

Optimization Parameters

Key variables include catalyst loading (1–5 mol%), temperature (0–50°C), and solvent polarity. Ethyl acetate and tetrachloroethane are preferred for stabilizing radical intermediates. Yields improve with stoichiometric excess of perfluoroalkanesulfinate (3:1 molar ratio) and hydroquinone as a radical scavenger.

Table 1: Radical Perfluoroalkylation-Thiolation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cu(ClO₄)₂·6H₂O | 25 | 41 | >95 |

| CuCl₂ | 50 | 68 | >98 |

| Fe(acac)₃ | 40 | 35 | 90 |

Nucleophilic Substitution of Perfluoroalkyl Halides

Industrial-scale synthesis often employs nucleophilic substitution due to its scalability. This method involves reacting perfluorodecyl iodide or bromide with sodium hydrosulfide (NaSH) in polar aprotic solvents.

Reaction Pathway

The perfluoroalkyl halide (e.g., C₁₀F₁₇I) undergoes SN2 displacement with NaSH, facilitated by phase-transfer catalysts like tetrabutylammonium bromide. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 70–85%.

Challenges and Solutions

-

Side Reactions : Competing elimination pathways form perfluoroalkenes. This is mitigated by using excess NaSH (2.5 equiv) and maintaining anhydrous conditions.

-

Purification : Distillation under reduced pressure (0.1–1 mmHg) isolates the thiol with >98% purity, as validated by GC-MS.

Thiol-Ene Radical Addition to Perfluorinated Alkenes

Thiol-ene chemistry offers a modular route to fluorinated thiols. In this approach, 1-decene is first perfluorinated via cobalt-catalyzed direct fluorination, followed by radical-mediated thiol addition.

Stepwise Synthesis

-

Perfluorination : Decene is treated with F₂ gas in the presence of CoF₃ at 200°C, yielding perfluorodecene.

-

Thiol Addition : UV-initiated radical addition of hydrogen sulfide (H₂S) to perfluorodecene generates the thiol. Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) enhance regioselectivity.

Table 2: Thiol-Ene Reaction Performance

| Initiator | Light Source | Conversion (%) | Thiol Yield (%) |

|---|---|---|---|

| DMPA | UV 365 nm | 92 | 78 |

| AIBN | Thermal | 85 | 65 |

Reduction of Disulfide Precursors

Disulfides serve as stable intermediates for thiol synthesis. Perfluorodecyl disulfide (C₁₀F₁₇S)₂ is reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

Reduction Dynamics

LiAlH₄ achieves near-quantitative reduction at 0°C within 2 hours, whereas NaBH₄ requires higher temperatures (40°C) and prolonged reaction times (8 hours). Post-reduction quenching with aqueous NH₄Cl ensures high thiol purity (>99%).

Direct Fluorination of 1-Decanethiol

Electrochemical fluorination (ECF) in anhydrous hydrogen fluoride (HF) enables direct perfluorination of 1-decanethiol. This method, though hazardous, is employed industrially for its atom economy.

Process Overview

-

Conditions : 4.5 V applied potential, nickel electrodes, HF solvent at −10°C.

-

Outcome : 60–70% yield of perfluorinated thiol with 5–10% overfluorinated byproducts.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Radical Perfluoroalkylation | 68 | 98 | Moderate | 450 |

| Nucleophilic Substitution | 85 | 98 | High | 320 |

| Thiol-Ene Addition | 78 | 95 | Low | 600 |

| Disulfide Reduction | 99 | 99 | High | 400 |

| Direct Fluorination | 70 | 90 | Industrial | 250 |

Industrial-Scale Production Insights

TCI Chemicals and NBInno utilize nucleophilic substitution and disulfide reduction for bulk synthesis. Key industrial parameters include:

-

Batch Size : 50–100 kg per cycle.

-

Quality Control : GC-MS for purity verification, ICP-OES for metal catalyst residues.

-

Storage : Amber glass bottles under nitrogen to prevent oxidation.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol?

Methodological Answer:

Synthesis typically involves radical thiol-ene coupling or nucleophilic substitution of perfluorinated precursors with thiolating agents (e.g., H₂S or thiourea). Due to the compound’s sensitivity to oxidation, reactions should be conducted under inert atmospheres (N₂/Ar) and low moisture conditions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted fluorinated intermediates.

Characterization requires:

- NMR (¹⁹F and ¹H) : To confirm fluorocarbon chain integrity and thiol group presence.

- Mass Spectrometry (EI-MS or ESI-MS) : For molecular weight verification (expected m/z ~568.2).

- Refractive Index/Density : Cross-check with literature values (e.g., n20/D ~1.343, density ~1.596 g/mL) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition >110°C).

Basic: How does the compound’s fluorinated structure influence its surface energy and reactivity in self-assembled monolayers (SAMs)?

Methodological Answer:

The perfluorinated carbon chain imparts extreme hydrophobicity (contact angle >110°) and chemical inertness, while the terminal thiol (-SH) enables covalent bonding to Au, Ag, or Cu substrates. To study SAM formation:

Substrate Preparation : Clean metal surfaces via plasma treatment or piranha etching.

Immersion : Submerge substrates in 1–5 mM ethanolic solutions of the compound for 12–24 hours.

Characterization :

- AFM/XPS : Confirm monolayer thickness (~1.2 nm) and sulfur-metal bonding.

- Contact Angle Goniometry : Quantify hydrophobicity changes.

- Electrochemical Impedance Spectroscopy (EIS) : Evaluate corrosion resistance in SAM-coated metals .

Advanced: How can conflicting Henry’s Law constants for fluorinated thiols be resolved in environmental fate studies?

Methodological Answer:

Discrepancies in Henry’s Law constants (e.g., 6.5×10⁻⁶ vs. 1.3×10⁻⁸ atm·m³/mol for related compounds) arise from experimental conditions (temperature, pH) or matrix effects. To address this:

- Standardized Protocols : Use headspace gas chromatography with controlled humidity and ionic strength buffers.

- Computational Validation : Apply COSMO-RS or quantum mechanical models to predict partitioning behavior.

- Data Reconciliation : Compare results with structurally analogous compounds (e.g., 3,3,4,4,5,5,7,7,8,8,9,9,10,10,10-pentadecafluoro-1-decanethiol) to identify outliers .

Table 1: Henry’s Law Constants for Fluorinated Thiols

| Compound | Henry’s Law Constant (atm·m³/mol) | Source |

|---|---|---|

| C₁₀H₇F₁₅S (Analog) | 6.5×10⁻⁶ | Zhang et al. |

| C₁₂H₁₄F₁₂S₂ (Disulfide Analog) | 9.0×10⁻⁶ | Zhang et al. |

Advanced: What theoretical frameworks guide the design of experiments involving fluorinated thiols in nanoscale lubrication?

Methodological Answer:

Research should integrate:

- Intermolecular Force Theory : Predict van der Waals and dipole interactions between fluorinated chains and substrates.

- Tribology Models : Apply Hertzian contact mechanics to simulate friction reduction in SAM-coated surfaces.

- DFT/MD Simulations : Model molecular packing density and orientation on Au(111) surfaces.

Experimental validation requires: - Tribological Testing : Pin-on-disk assays under varying loads (1–10 N).

- In Situ Raman Spectroscopy : Monitor structural changes under shear stress .

Advanced: How can AI-driven simulations optimize the compound’s application in anti-fouling coatings?

Methodological Answer:

AI (e.g., COMSOL Multiphysics integration) enhances predictive modeling:

Parameter Optimization : Train neural networks on datasets linking SAM thickness (1–2 nm) to fouling resistance.

Multi-Objective Design : Balance hydrophobicity vs. mechanical durability using genetic algorithms.

Real-Time Adjustment : Implement feedback loops between AFM roughness data and coating deposition parameters.

Validation requires accelerated aging tests (UV/water immersion) and biofilm adhesion assays .

Advanced: What methodologies address contradictions in fluorinated thiol stability under oxidative conditions?

Methodological Answer:

Conflicting stability reports (e.g., oxidation at ambient vs. inert conditions) necessitate:

- Controlled Oxidative Stress Tests : Expose SAMs to O₃ or H₂O₂ at ppm levels, monitored via XPS sulfur speciation (SH → SO₃⁻).

- Electrochemical Stability Windows : Cyclic voltammetry in 0.1 M H₂SO₄ to identify redox thresholds.

- Comparative Studies : Benchmark against non-fluorinated thiols (e.g., 1-octanethiol) to isolate fluorocarbon contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.